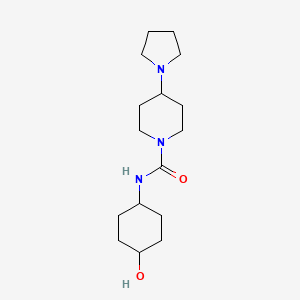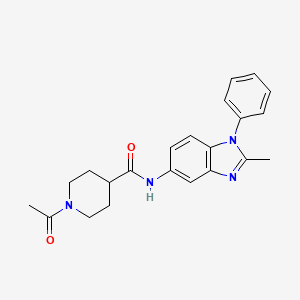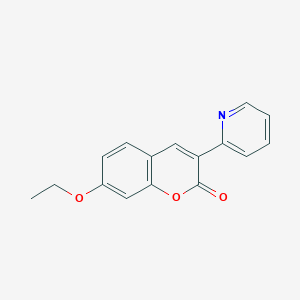
N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide, also known as PHP or PHP-1, is a synthetic designer drug that belongs to the class of synthetic cannabinoids. It was first discovered in 2009 and has gained popularity in recent years due to its psychoactive effects.
作用機序
The mechanism of action of N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide involves binding to the CB1 and CB2 receptors in the brain. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are found in the immune system and are involved in regulating inflammation and pain. This compound has been found to have a higher affinity for CB1 receptors than CB2 receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been found to produce psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It has also been found to have analgesic properties and may be useful in treating pain.
実験室実験の利点と制限
One advantage of using N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide in lab experiments is its relatively simple synthesis method. It is also a potent synthetic cannabinoid, which makes it useful for studying the effects of cannabinoids on the brain and nervous system. However, one limitation of using this compound is its potential for abuse and addiction. It is important to use caution when handling and studying this substance.
将来の方向性
There are several future directions for research on N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide. One area of research is the development of new synthetic cannabinoids with different chemical structures and properties. This could lead to the discovery of new drugs with potential therapeutic uses. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and nervous system. This could help to better understand the risks associated with using these substances. Finally, research could be conducted on the potential use of synthetic cannabinoids in treating various medical conditions such as chronic pain and anxiety disorders.
Conclusion
In conclusion, this compound is a synthetic designer drug that has gained popularity in recent years due to its psychoactive effects. Its synthesis method is relatively simple, making it useful for scientific research purposes. This compound binds to cannabinoid receptors in the brain and produces psychoactive effects similar to those of other synthetic cannabinoids. It has potential therapeutic uses, but caution should be used when handling and studying this substance. Future research should focus on the development of new synthetic cannabinoids and the study of their long-term effects on the brain and nervous system.
合成法
The synthesis method of N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide involves the reaction of 4-hydroxycyclohexanone with piperidine and pyrrolidine in the presence of a catalyst. The resulting product is then reacted with chloroformate to form the final product, this compound. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
科学的研究の応用
N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide has been used for scientific research purposes, particularly in the field of neuroscience. It has been used to study the effects of synthetic cannabinoids on the brain and nervous system. This compound has been found to bind to cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as mood, appetite, and pain.
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c20-15-5-3-13(4-6-15)17-16(21)19-11-7-14(8-12-19)18-9-1-2-10-18/h13-15,20H,1-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQJHZHXJBYJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)

![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)



![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)